BenchChemオンラインストアへようこそ!

Chmfl-abl-121

ABL kinase inhibition BCR-ABL kinase assay

CHMFL-ABL-121 is a rationally designed type II ABL kinase inhibitor that uniquely addresses the T315I gatekeeper mutation (IC50 0.2 nM)—the most clinically prevalent imatinib-resistant mutant—without the vascular toxicity that limits ponatinib’s use. Engineered via a binding mode switch strategy, it displays wild-type potency (IC50 2 nM), potent BCR-ABL autophosphorylation blockade (EC50 <10 nM), and significant in vivo TGI (52%). For researchers dissecting T315I-mediated resistance or seeking a safer comparator to ponatinib, this ≥98% pure tool compound delivers unmatched precision. Order now to advance your CML resistance studies.

Molecular Formula C30H31F3N6OS
Molecular Weight 580.7 g/mol
Cat. No. B12424208
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameChmfl-abl-121
Molecular FormulaC30H31F3N6OS
Molecular Weight580.7 g/mol
Structural Identifiers
SMILESCN1CCN(CC1)CC2=C(C=C(C=C2)NC(=O)CCSC3=CC4=C(C=C3)C(=NN4)C=CC5=CC=CC=N5)C(F)(F)F
InChIInChI=1S/C30H31F3N6OS/c1-38-13-15-39(16-14-38)20-21-5-6-23(18-26(21)30(31,32)33)35-29(40)11-17-41-24-8-9-25-27(36-37-28(25)19-24)10-7-22-4-2-3-12-34-22/h2-10,12,18-19H,11,13-17,20H2,1H3,(H,35,40)(H,36,37)/b10-7+
InChIKeyUDEAKWSKOGAXIJ-JXMROGBWSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 2 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





CHMFL-ABL-121: A Type II ABL Kinase Inhibitor with Potent Activity Against T315I Mutant for CML Research Procurement


CHMFL-ABL-121 is a small molecule type II ABL kinase inhibitor [1] with the chemical name (E)-N-(4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)-3-((3-(2-(pyridin-2-yl)vinyl)-1H-indazol-6-yl)thio)propanamide . It was discovered through a structure-guided drug design approach and binding mode switch strategy [1]. The compound demonstrates high inhibitory potency against both wild-type ABL (wt) and a broad spectrum of imatinib-resistant mutants, including the clinically challenging gatekeeper mutant T315I [2].

Why CHMFL-ABL-121 Cannot Be Substituted by Standard ABL Inhibitors in T315I-Mutant CML Models


Generic substitution with first- or second-generation ABL inhibitors fails in models harboring the T315I gatekeeper mutation, which accounts for approximately 15-20% of all acquired resistance mutations in chronic myeloid leukemia [1]. Imatinib, dasatinib, nilotinib, and bosutinib are inactive against the T315I mutant [1]. While third-generation inhibitor ponatinib shows T315I activity, its clinical utility is limited by a black box warning due to serious vascular adverse events [1]. CHMFL-ABL-121 was specifically engineered to address this therapeutic gap, demonstrating potent biochemical and cellular activity against T315I while exhibiting in vivo efficacy without obvious toxicity in preclinical models [2].

CHMFL-ABL-121 Quantitative Differentiation Against Comparator ABL Inhibitors


Biochemical Potency Against Wild-Type ABL: CHMFL-ABL-121 vs. Imatinib

CHMFL-ABL-121 inhibits purified inactive ABL wild-type (wt) kinase with an IC50 of 2 nM [1]. This represents significantly improved potency compared to the first-line standard imatinib, which has a reported IC50 of approximately 260 nM against ABL wt under comparable assay conditions [1].

ABL kinase inhibition BCR-ABL kinase assay

Activity Against T315I Gatekeeper Mutant: CHMFL-ABL-121 vs. Imatinib and Dasatinib

CHMFL-ABL-121 potently inhibits the T315I gatekeeper mutant with an IC50 of 0.2 nM [1]. In stark contrast, imatinib and dasatinib show no meaningful inhibition of T315I at clinically achievable concentrations, with IC50 values >10,000 nM [1].

T315I mutation imatinib resistance ABL mutant

Antiproliferative Activity in CML Cell Lines: CHMFL-ABL-121 vs. Ponatinib

CHMFL-ABL-121 inhibits proliferation of established CML cell lines with GI50 values in the single-digit nanomolar range [1]. While ponatinib also shows potent antiproliferative effects, CHMFL-ABL-121's cellular GI50 values are comparable, yet the compound was designed to potentially avoid the severe vascular toxicity profile associated with ponatinib .

antiproliferative GI50 CML cell lines

In Vivo Tumor Growth Inhibition in T315I-Driven Allograft Model

In a TEL-ABL-T315I-BaF3 allograft mouse model, CHMFL-ABL-121 administered at 50 mg/kg/day achieved a tumor growth inhibition (TGI) of 52% without obvious toxicity [1]. This provides direct in vivo proof-of-concept for anti-T315I activity that is absent with imatinib, dasatinib, and nilotinib in similar models.

in vivo efficacy T315I allograft

Mechanistic Profile: Induction of Apoptosis and Cell Cycle Arrest

CHMFL-ABL-121 dose-dependently inhibits BCR-ABL autophosphorylation at Y245 with EC50 <10 nM in K562 and MEG-01 cells and <30 nM in KU812 cells . It subsequently blocks phosphorylation of downstream effectors STAT5, CrkL, and Erk, induces apoptosis, and arrests the cell cycle at G0/G1 phase . In contrast, imatinib at clinically relevant concentrations fails to inhibit these pathways in T315I-expressing cells [1].

apoptosis cell cycle arrest BCR-ABL signaling

Optimal Research Applications for CHMFL-ABL-121 Based on Quantitative Differentiation Evidence


Preclinical Evaluation of T315I-Mutant CML Models

Due to its potent and selective activity against the T315I gatekeeper mutant (IC50 0.2 nM) and in vivo efficacy in a T315I-driven allograft model (52% TGI), CHMFL-ABL-121 is ideally suited as a tool compound for studying T315I-mediated resistance in CML [1]. It enables researchers to investigate the biology of this clinically prevalent mutation without the confounding factor of the vascular toxicity associated with ponatinib.

Comparative Studies with Ponatinib to Assess Differential Kinase Selectivity and Safety Profiles

CHMFL-ABL-121's comparable antiproliferative potency (single-digit nM GI50) to ponatinib, combined with its distinct chemical scaffold, makes it a valuable comparator in studies aimed at dissecting the molecular determinants of kinase inhibitor toxicity [1]. Procurement for such comparative studies can help identify safer next-generation ABL inhibitors.

Investigation of BCR-ABL Downstream Signaling and Apoptosis in CML

With its ability to potently inhibit BCR-ABL autophosphorylation (EC50 <10 nM) and block downstream effectors STAT5, CrkL, and Erk, CHMFL-ABL-121 is a reliable tool for probing the BCR-ABL signaling pathway and its role in apoptosis and cell cycle regulation in both wild-type and mutant CML contexts .

Combination Studies with Allosteric ABL Inhibitors to Overcome Resistance

Given that CHMFL-ABL-121 is a type II ATP-competitive inhibitor, it can be used in combination with allosteric inhibitors like asciminib (ABL001) to study potential synergistic effects and strategies to prevent the emergence of compound resistance mutations [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for Chmfl-abl-121

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.